

2-Amino-5-fluorophenol structural analogs and derivatives

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Compound of Interest

Compound Name: 2-Amino-5-fluorophenol

Cat. No.: B134415

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An In-depth Technical Guide to **2-Amino-5-fluorophenol**: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluorophenol is a fluorinated aromatic compound that serves as a versatile building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the aminophenol scaffold can significantly modulate the physicochemical and biological properties of its derivatives, including metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides a comprehensive overview of **2-Amino-5-fluorophenol**, its structural analogs, and their derivatives, with a focus on their synthesis, biological activities, and potential applications in drug development. Due to the limited availability of public research on derivatives of **2-Amino-5-fluorophenol**, this guide leverages data from closely related structural analogs, such as 2-amino-4-chlorophenol and 2-amino-4-chloro-5-fluorophenol, to provide valuable insights into potential therapeutic applications and structure-activity relationships.

Physicochemical Properties

The physicochemical properties of **2-Amino-5-fluorophenol** and its analogs are crucial for their behavior in biological systems. Key properties are summarized in the table below.

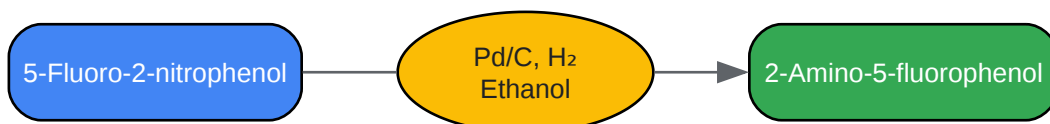
Property	2-Amino-5-fluorophenol	2-Amino-4-chloro-5-fluorophenol (Analog)	Source
CAS Number	53981-24-1	303181-72-8	[1][2]
Molecular Formula	C ₆ H ₆ FNO	C ₆ H ₅ ClFNO	[1][2]
Molecular Weight	127.12 g/mol	161.56 g/mol	[1][2]
Melting Point	38 °C	Data not available	[3]
Boiling Point	246.1±25.0 °C at 760 mmHg	Data not available	[4]
LogP (Octanol/Water)	1.05 (Predicted)	1.7669 (Predicted)	[2][4]
Topological Polar Surface Area (TPSA)	46.25 Å ²	46.25 Å ²	[1][2]
pKa	Data not available	Data not available	[2]

Synthesis of 2-Amino-5-fluorophenol and Its Derivatives

The synthesis of **2-Amino-5-fluorophenol** and its subsequent derivatization into various heterocyclic systems are key steps in the exploration of their therapeutic potential.

Synthesis of 2-Amino-5-fluorophenol

A common method for the synthesis of **2-Amino-5-fluorophenol** involves the reduction of a nitrophenol precursor.[5]



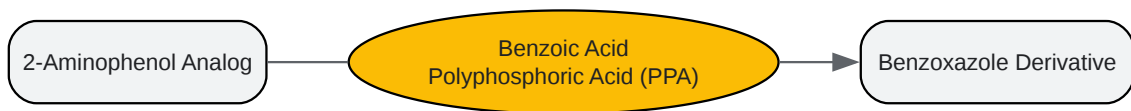
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Synthesis of **2-Amino-5-fluorophenol**.

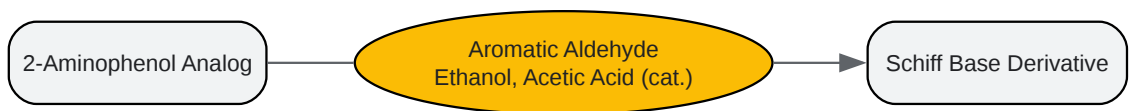
Synthesis of Structural Derivatives

2-Amino-5-fluorophenol and its analogs are valuable precursors for a variety of derivatives, including Schiff bases, benzoxazoles, and 1,3,4-oxadiazoles. The following workflows illustrate general synthetic pathways, primarily adapted from methodologies for the analog 2-amino-4-chloro-5-fluorophenol.

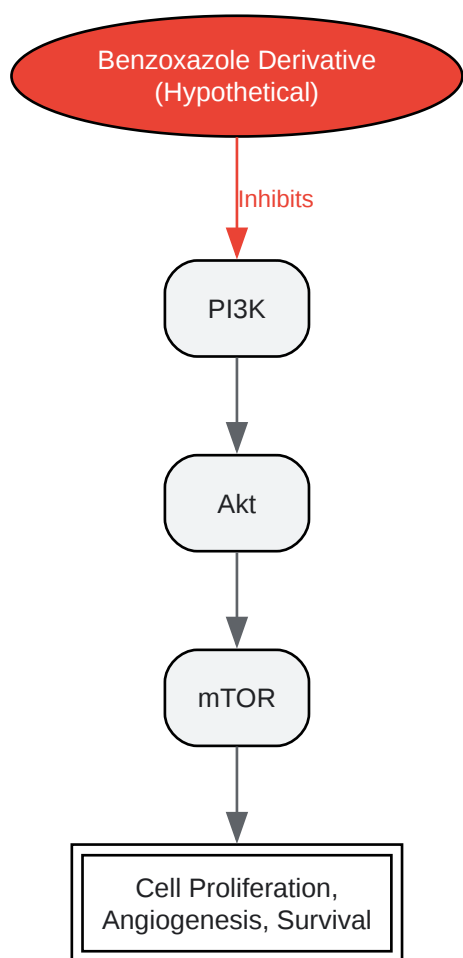
Benzoxazole Synthesis



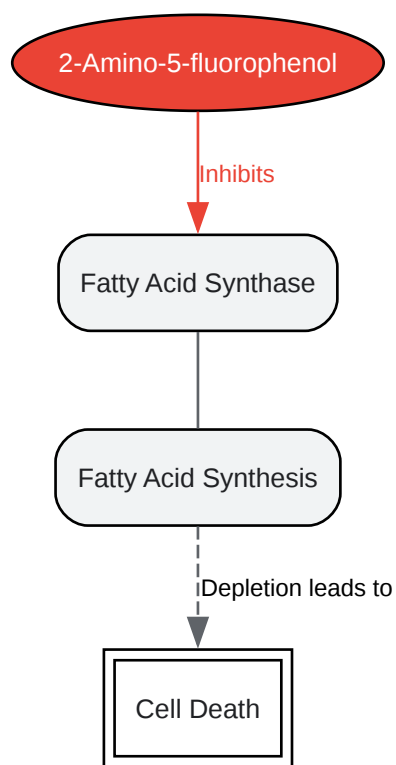
Schiff Base Formation

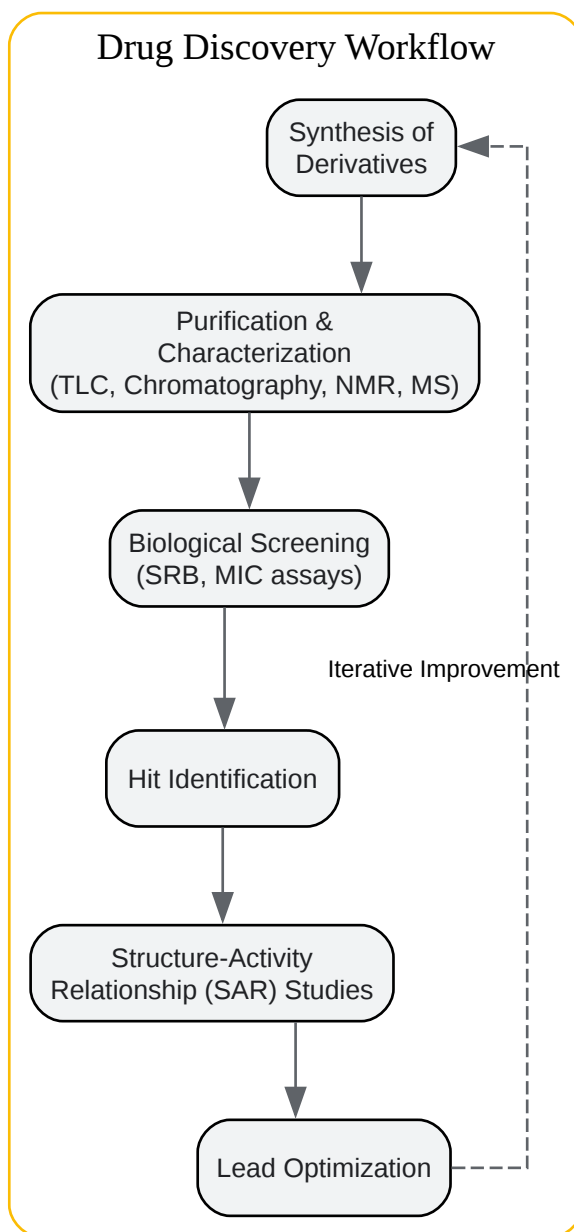


PI3K/Akt/mTOR Pathway Inhibition



Fatty Acid Synthase Inhibition





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